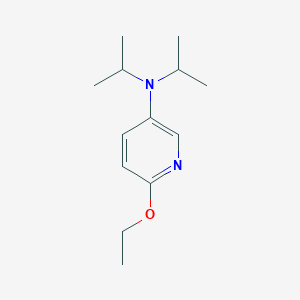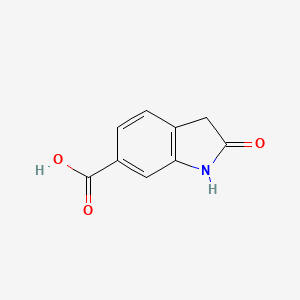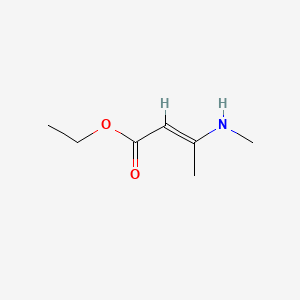
3-(甲基氨基)-2-丁烯酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(methylamino)-2-butenoate is an organic compound that belongs to the class of enaminones. This compound is characterized by the presence of an ethyl ester group, a methylamino group, and a butenoate moiety. It is commonly used in organic synthesis and has various applications in scientific research.
科学研究应用
Ethyl 3-(methylamino)-2-butenoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 3-(methylamino)-2-butenoate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl acetoacetate with methylamine under basic conditions. The reaction typically proceeds as follows:
- Ethyl acetoacetate is treated with a base such as sodium ethoxide to form the enolate ion.
- The enolate ion then reacts with methylamine to form the desired product, ethyl 3-(methylamino)-2-butenoate.
Industrial Production Methods
In industrial settings, the production of ethyl 3-(methylamino)-2-butenoate may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
化学反应分析
Types of Reactions
Ethyl 3-(methylamino)-2-butenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into saturated amines.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxo derivatives such as ketones and aldehydes.
Reduction: Saturated amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
作用机制
The mechanism of action of ethyl 3-(methylamino)-2-butenoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Ethyl 3-(methylamino)-2-butenoate can be compared with other similar compounds such as:
Methylamine: A simpler amine with similar reactivity but lacking the ester group.
Ethyl acetoacetate: A precursor in the synthesis of ethyl 3-(methylamino)-2-butenoate with different functional groups.
Enaminones: A class of compounds with similar structural features and reactivity.
The uniqueness of ethyl 3-(methylamino)-2-butenoate lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
870-85-9 |
|---|---|
分子式 |
C7H13NO2 |
分子量 |
143.18 g/mol |
IUPAC 名称 |
ethyl 3-(methylamino)but-2-enoate |
InChI |
InChI=1S/C7H13NO2/c1-4-10-7(9)5-6(2)8-3/h5,8H,4H2,1-3H3 |
InChI 键 |
FARYTWBWLZAXNK-UHFFFAOYSA-N |
手性 SMILES |
CCOC(=O)/C=C(\C)/NC |
SMILES |
CCOC(=O)C=C(C)NC |
规范 SMILES |
CCOC(=O)C=C(C)NC |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes ethyl 3-(methylamino)-2-butenoate a useful starting material in organic synthesis?
A1: Ethyl 3-(methylamino)-2-butenoate possesses a unique structure that makes it a valuable precursor in organic synthesis. Its reactivity stems from the presence of both an electron-rich amine group and an electrophilic double bond conjugated with an ester group. This allows it to participate in a variety of reactions, such as Nenitzescu reactions [], nucleophilic additions, and cyclization reactions []. This versatility enables the synthesis of diverse heterocyclic compounds with potential applications in medicinal chemistry and materials science.
Q2: Can you give specific examples of how ethyl 3-(methylamino)-2-butenoate has been utilized in the synthesis of complex molecules?
A2: Certainly! The provided research highlights its use in synthesizing various compounds:
- Arbidol Derivatives: Ethyl 3-(methylamino)-2-butenoate, along with 1,4-benzoquinone, served as a starting material for the synthesis of twenty novel Arbidol derivatives []. Arbidol is an antiviral drug, and exploring its derivatives is crucial for discovering new antiviral agents.
- Indole Derivatives: Researchers successfully synthesized ethyl 4-dimethylaminomethyl-5-hydroxy-1-methyl-6-nitro-2-phenylthiomethlindole-3-carboxylate using ethyl 3-(methylamino)-2-butenoate as one of the starting materials []. This involved a multistep synthesis including a Nenitzescu reaction, highlighting the compound's versatility in building complex structures.
- Isoxazolo[4,5-d]pyridazin-4(5H)-ones and 4-acyl-5-hydroxy-3(2H)-pyridazinones: This study utilized ethyl 3-(methylamino)-2-butenoate in the synthesis of isoxazolo[4,5-d]pyridazin-4(5H)-ones and 4-acyl-5-hydroxy-3(2H)-pyridazinones []. These heterocyclic compounds hold significance in medicinal chemistry due to their diverse biological activities.
Q3: What analytical techniques are commonly employed to characterize compounds derived from ethyl 3-(methylamino)-2-butenoate?
A3: Characterization of the synthesized compounds is crucial for confirming their structures. The research papers primarily utilize the following spectroscopic techniques:
- ¹H NMR (Nuclear Magnetic Resonance) Spectroscopy: This technique provides information about the number and types of hydrogen atoms in a molecule, elucidating the compound's structure [, ].
- MS (Mass Spectrometry): MS determines the molecular weight and fragmentation pattern of a compound, aiding in structure confirmation and identification [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


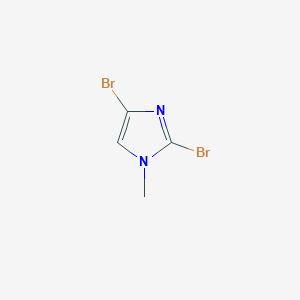

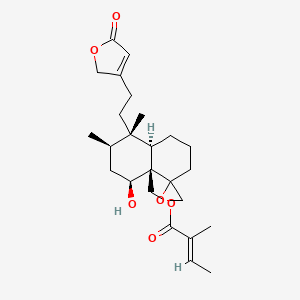
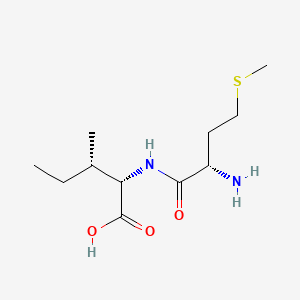
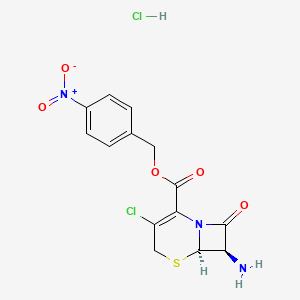
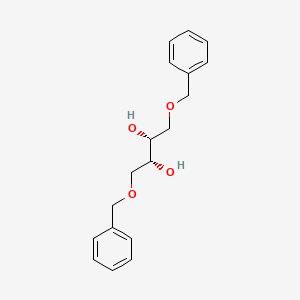
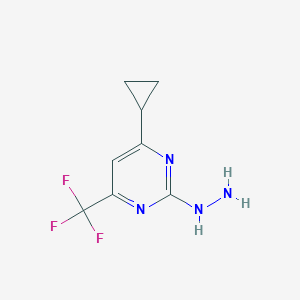
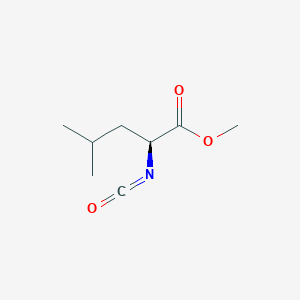
![(5-Methyl-2H-[1,2,4]triazol-3-YL)-acetic acid](/img/structure/B1588338.png)


